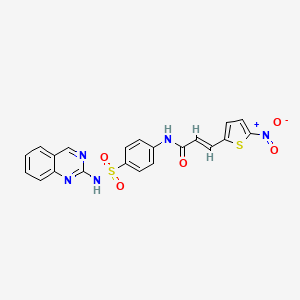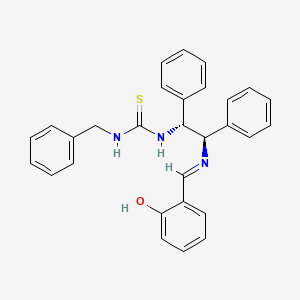
Tmv-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tmv-IN-6: is a novel antiviral and fungicidal agent that impedes the assembly of the tobacco mosaic virus by attaching to the coat protein of the virus. This compound has shown significant potential in controlling the spread of the tobacco mosaic virus, which is a harmful plant pathogen affecting various crops .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tmv-IN-6 involves the creation of chiral diamine derivatives containing 1,2-diphenylethylenediamine. The process includes several steps such as the formation of intermediates and the final product through specific reaction conditions .
Industrial Production Methods: The industrial production of this compound is still under research and development. the synthesis process can be scaled up by optimizing the reaction conditions and using efficient catalysts to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tmv-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tmv-IN-6 is used as a model compound in studying the assembly and disassembly mechanisms of viral coat proteins. It helps in understanding the interactions between the virus and its host .
Biology: In biological research, this compound is utilized to investigate the antiviral mechanisms against the tobacco mosaic virus. It serves as a tool to study the virus’s life cycle and its interaction with plant cells .
Medicine: Although primarily used in plant virology, this compound’s mechanism of action provides insights into developing antiviral agents for other viruses. Its study can lead to the discovery of new therapeutic agents .
Wirkmechanismus
Tmv-IN-6 exerts its effects by binding to the coat protein of the tobacco mosaic virus. This binding disrupts the assembly process of the viral coat protein and RNA, preventing the formation of infectious viral particles. The compound forms multiple hydrogen bonds with the amino acid residues of the coat protein, enhancing its binding affinity and inhibitory effect .
Vergleich Mit ähnlichen Verbindungen
Ningnanmycin: Another antiviral agent used to control the tobacco mosaic virus.
Ribavirin: A broad-spectrum antiviral agent with moderate efficacy against the tobacco mosaic virus.
Chalcone Derivatives: Compounds with antiviral properties similar to Tmv-IN-6 .
Uniqueness: this compound is unique due to its high binding affinity to the coat protein of the tobacco mosaic virus, resulting in a more effective inhibition of viral assembly compared to other compounds. Its chiral diamine structure also contributes to its distinct antiviral properties .
Eigenschaften
Molekularformel |
C29H27N3OS |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
1-benzyl-3-[(1R,2R)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C29H27N3OS/c33-26-19-11-10-18-25(26)21-30-27(23-14-6-2-7-15-23)28(24-16-8-3-9-17-24)32-29(34)31-20-22-12-4-1-5-13-22/h1-19,21,27-28,33H,20H2,(H2,31,32,34)/t27-,28-/m1/s1 |
InChI-Schlüssel |
BMLTUNUPACSSLB-VSGBNLITSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N=CC4=CC=CC=C4O |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)

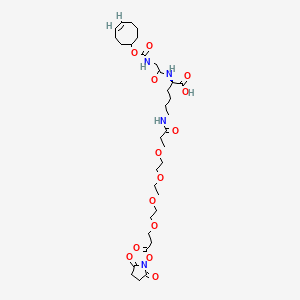
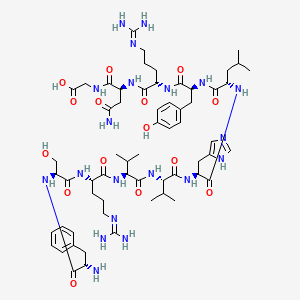
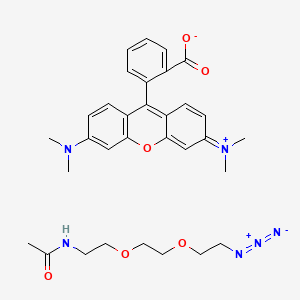
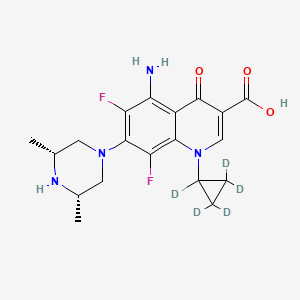
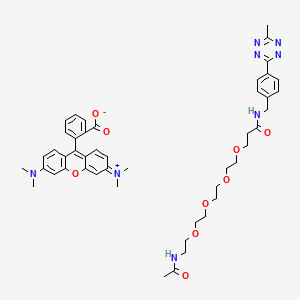

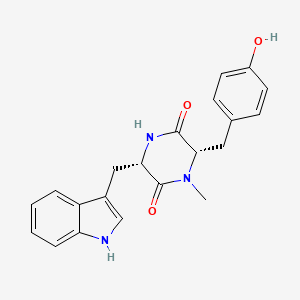
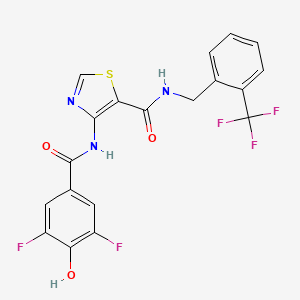
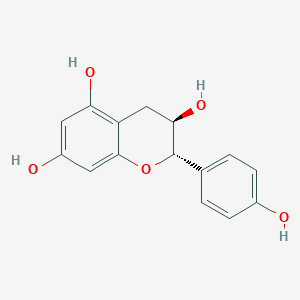
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
